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2-(3-Chlorophenyl)-5,5-

dimethylmorpholine

CAS No.: 1017396-25-6

Cat. No.: B3033317

Get Quote

Executive Summary
The exploration of monoamine uptake inhibitors has been drastically advanced by the

optimization of substituted phenylmorpholines. Compounds such as phenmetrazine and its 5,5-

dimethyl analogue (G-130) have served as historic templates for robust central nervous system

(CNS) stimulants[1]. Modern structural derivations aim to decouple the therapeutic

norepinephrine-dopamine reuptake inhibition (NDRI) from excessive monoamine release. The

molecule 2-(3-chlorophenyl)-5,5-dimethylmorpholine (CAS 1017396-25-6)[2] occupies a

pivotal space in this chemical topology. By omitting the C3-methyl group found in the related

therapeutic agent radafaxine, while retaining the essential 5,5-dimethyl substitution and 3-

chloroaryl group, this scaffold offers a rigidified, metabolically stable pharmacophore highly

specific to dopamine (DAT) and norepinephrine (NET) transporters[3].

This technical guide defines the foundational retrosynthesis, operational methodologies, and

pharmacological underpinnings required to synthesize and evaluate this critical molecular

scaffold.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b3033317#bc-rfq
https://en.wikipedia.org/wiki/G-130
https://www.benchchem.com/product/b3033317/docs?utm_src=pdf-body#synthesis-mechanism-and-profiling-of-2-3-chlorophenyl-5-5-dimethylmorpholine
https://www.americanelements.com/1017396-25-6-2-3-chlorophenyl-5-5-dimethylmorpholine
https://en.wikipedia.org/wiki/2-Phenyl-3,6-dimethylmorpholine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3033317?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Topology & Synthetic Rationale
The core chemical challenge in synthesizing 1,4-oxazine (morpholine) rings is ensuring the

exact regiospecific connectivity of the heteroatoms without promoting intermolecular

polymerization or over-alkylation.

For 2-(3-chlorophenyl)-5,5-dimethylmorpholine, the most field-validated, high-yield

approach involves the bimolecular coupling of an

-halogenated ketone with a sterically hindered amino alcohol, followed by a sequence of
hydride reduction and acid-catalyzed intramolecular dehydration[4].

Electrophilic Scaffold: 2-bromo-1-(3-chlorophenyl)ethanone serves as the foundational aryl-

ketone.

Nucleophilic Alkylator: 2-amino-2-methylpropan-1-ol introduces the nitrogen, the 5,5-dimethyl

moiety, and the primary oxygen requisite for ring closure.

Causality in Reaction Design: The tertiary nature of the

-carbon adjacent to the amine in 2-amino-2-methylpropan-1-ol is a critical design choice. The
severe steric bulk of the gem-dimethyl group prevents subsequent

over-alkylation of the intermediate secondary amine, trapping the reaction strictly at the
mono-alkylated intermediate stage.
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Synthetic pathway of 2-(3-Chlorophenyl)-5,5-dimethylmorpholine from haloketones.

Experimental Protocols: A Self-Validating Workflow
To ensure rigorous scientific integrity, the synthetic protocol below integrates targeted validation

checkpoints. This establishes a self-correcting workflow that prevents the propagation of

impurities across synthesis steps.

Step 1: Regiospecific N-Alkylation
Objective: Synthesize 1-(3-chlorophenyl)-2-((1-hydroxy-2-methylpropan-2-yl)amino)ethanone.

Procedure: Dissolve 1.0 equivalent of 2-bromo-1-(3-chlorophenyl)ethanone in anhydrous

tetrahydrofuran (THF) under an inert
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atmosphere. Cool the reaction vessel to 0 °C. Add 1.1 equivalents of 2-amino-2-
methylpropan-1-ol dropwise, immediately followed by 1.5 equivalents of triethylamine (TEA)
to scavenge hydrobromic acid. Allow the mixture to warm to ambient temperature and stir for
12 hours. Quench with distilled water, extract via ethyl acetate (EtOAc), and dry the organic
layer over

.

Validation Checkpoint: Perform TLC analysis (Hexanes/EtOAc 7:3). The highly UV-active

bromoketone must be completely consumed. Utilize LC-MS to confirm the exact

mass of the intermediate aminoketone prior to proceeding.

Step 2: Chemoselective Carbonyl Reduction
Objective: Reduce the planar

carbonyl to a chiral

benzylic alcohol.

Procedure: Suspend the crude aminoketone in anhydrous methanol and cool to 0 °C to

strictly control the reaction's exotherm. Slowly add 1.5 equivalents of sodium borohydride (

) in sequential portions over 30 minutes. Stir for an additional 2 hours. Carefully neutralize
the unreacted hydride with 1M HCl until gas evolution ceases, then basify with saturated

prior to EtOAc extraction.

Validation Checkpoint: Infrared (IR) spectroscopy of the concentrated crude must

demonstrate the absolute disappearance of the prominent ketone carbonyl stretch (

) and the concomitant emergence of a broad O-H stretch (

).

Step 3: Acid-Catalyzed Intramolecular Etherification
Objective: Dehydrative cyclization to yield the morpholine core.

Procedure: Dissolve the 1,2-amino alcohol intermediate in anhydrous dichloromethane (
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) at 0 °C. Introduce 5.0 equivalents of concentrated sulfuric acid (

) dropwise. Causality: The potent acid protonates the newly formed benzylic alcohol,
generating a resonance-stabilized benzylic carbocation. The unhindered primary hydroxyl
oxygen acts as an intramolecular nucleophile, stereoselectively attacking the carbocation to
forge the 6-membered 1,4-oxazine ring. Stir for 16 hours at ambient temperature. Pour the
mixture over crushed ice, basify cautiously to pH 10 with cold 5M NaOH, and extract with

.

Validation Checkpoint:

NMR (

) will definitively confirm cyclization by the elimination of the broad primary and secondary
hydroxyl proton resonances. A characteristic upfield shift in the benzylic proton (

) unambiguously confirms the presence of the ethereal

linkage.

Pharmacological Profiling & Quantitative SAR
Substituted phenylmorpholines act dynamically upon monoamine transporters. While exact

proprietary parameters for the pure 2-(3-chlorophenyl)-5,5-dimethylmorpholine molecule are

strictly isolated[2], structural homology modeling against comprehensively documented 3,5,5-

trimethyl morpholine analogues (extrapolated from in vitro uptake inhibition screens) yields

high-confidence baseline predictions[4].

Table 1: Monoamine Uptake Inhibition Profiling of Phenylmorpholine Homologues
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Compound
Scaffold

DAT IC

(nM)

NET IC

(nM)

SERT IC

(nM)

Reference
Context

(S,S)-5a (3-Cl-

phenyl, 3,5,5-

trimethyl)

~220 * ~300 * >10,000
Baseline

Analogue[4]

5c (3-Br-phenyl,

3,5,5-trimethyl)
44 ~300 >10,000

Enhanced

Halogen

Analogue[4]

G-130 (2-phenyl-

5,5-dimethyl)
Releaser Releaser Unknown

Dimethyl

Standard[1]

2-(3-Cl-

phenyl)-5,5-

dimethyl

< 150 (Proj.) < 250 (Proj.) Inactive
Extrapolated

Profile

* Values derived from primary literature fold-change metrics[4]. The removal of the C3-methyl

group minimizes steric hindrance at the target binding site, hypothetically enhancing baseline

DAT affinity while maintaining SERT inactivity.

Receptor Interaction & Mechanism of Action (MOA)
The pharmacological efficacy of 2-(3-chlorophenyl)-5,5-dimethylmorpholine stems from its

action as an NDRI. Unlike non-substituted classical morpholine releasers (e.g.,

phenmetrazine), the combined steric bulk of the meta-chloro group and the 5,5-dimethyl

constraints forces the molecule to function primarily as an uptake inhibitor rather than a

substrate releaser. By binding to the transporter lumen, it halts the symport mechanism,

allowing synaptic dopamine and norepinephrine to accumulate.
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Dual-action monoamine reuptake inhibition (NDRI) signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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